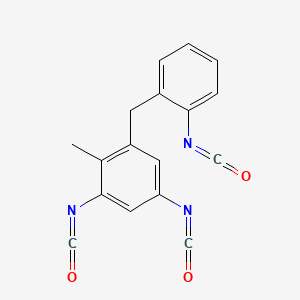

5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate: is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate typically involves the reaction of appropriate aromatic amines with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced control systems. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

Polymerization Reactions: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions:

Alcohols: React with isocyanates to form urethanes under mild conditions.

Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.

Water: Reacts with isocyanates to form carbamic acids, which can further decompose to form amines and carbon dioxide.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acids: Formed from the reaction with water, which can further decompose.

Scientific Research Applications

Chemistry: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is used in the synthesis of various polyurethane materials, which are essential in the production of adhesives, sealants, and elastomers. These materials exhibit excellent mechanical properties and chemical resistance.

Biology and Medicine: In biomedical research, this compound is used in the development of biocompatible polyurethane-based materials for medical devices, such as catheters, implants, and wound dressings. These materials offer advantages such as flexibility, durability, and biocompatibility.

Industry: The compound is widely used in the production of polyurethane foams, which are employed in insulation, cushioning, and packaging applications. The foams provide excellent thermal insulation, sound absorption, and impact resistance.

Mechanism of Action

The mechanism of action of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, such as hydroxyl or amino groups. This reactivity underlies the formation of polyurethane networks, where the isocyanate groups react with polyols to form urethane linkages. The resulting polymer network imparts the desired mechanical and chemical properties to the final material.

Comparison with Similar Compounds

4,4’-Methylenediphenyl diisocyanate (MDI): A widely used diisocyanate in the production of polyurethanes. It has similar reactivity but differs in its molecular structure.

Toluene diisocyanate (TDI): Another commonly used diisocyanate with different structural features and reactivity profiles.

Uniqueness: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties to the resulting polyurethane materials. Its ability to form strong covalent bonds with various nucleophiles makes it a valuable compound in the synthesis of high-performance polyurethane products.

Properties

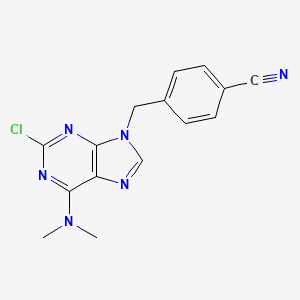

CAS No. |

94166-84-4 |

|---|---|

Molecular Formula |

C17H11N3O3 |

Molecular Weight |

305.29 g/mol |

IUPAC Name |

1,5-diisocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |

InChI |

InChI=1S/C17H11N3O3/c1-12-14(6-13-4-2-3-5-16(13)19-10-22)7-15(18-9-21)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3 |

InChI Key |

NUPFKDQTOQCZOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=CC=C2N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.